3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate
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Overview
Description
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate is a complex organic compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate typically involves multi-step organic reactions. One common method includes the bromination of 4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran, followed by acetylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride for the acetylation step. The reactions are usually carried out in the presence of a catalyst such as pyridine or triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the successful synthesis of complex organic molecules.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer properties.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For instance, it might interact with cellular pathways involved in inflammation or oxidative stress, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran: Lacks the bromine and acetate groups, which may alter its biological activity.
3-Bromo-4-oxo-2-phenyl-2H-1-benzopyran: Similar structure but without the dihydro component, affecting its reactivity and applications.
2-Phenyl-3,4-dihydro-2H-1-benzopyran-4-one: Another related compound with different substituents, leading to varied properties.
Uniqueness
The presence of the bromine and acetate groups in 3-Bromo-4-oxo-2-phenyl-3,4-dihydro-2H-1-benzopyran-2-yl acetate makes it unique compared to its analogs
Properties
CAS No. |
88187-08-0 |
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Molecular Formula |
C17H13BrO4 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(3-bromo-4-oxo-2-phenyl-3H-chromen-2-yl) acetate |
InChI |
InChI=1S/C17H13BrO4/c1-11(19)21-17(12-7-3-2-4-8-12)16(18)15(20)13-9-5-6-10-14(13)22-17/h2-10,16H,1H3 |
InChI Key |
ZIQQABJLYBZMTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1(C(C(=O)C2=CC=CC=C2O1)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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